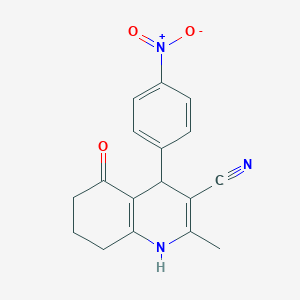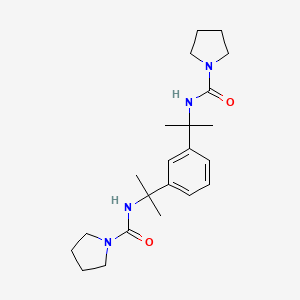
N,N'-(1,3-phenylenedi-2,2-propanediyl)di(1-pyrrolidinecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(1,3-phenylenedi-2,2-propanediyl)di(1-pyrrolidinecarboxamide), commonly known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of PDP is not fully understood, but it is believed to act through various pathways, including the inhibition of angiogenesis, modulation of the immune system, and reduction of oxidative stress and inflammation. PDP has also been found to interact with various proteins, including tubulin and caspase-3, which are involved in cell division and apoptosis.
Biochemical and Physiological Effects:
PDP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, reduction of oxidative stress and inflammation, and neuroprotective effects in Alzheimer's and Parkinson's disease. PDP has also been found to modulate the immune system and inhibit angiogenesis, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of PDP is its potential as a therapeutic agent for various diseases. PDP has also been shown to have low toxicity, making it a promising candidate for further development. However, one limitation of PDP is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on PDP. One area of interest is the development of PDP-based therapies for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of PDP and its interactions with various proteins. Additionally, research is needed to optimize the synthesis method of PDP and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, PDP is a chemical compound with significant potential as a therapeutic agent for various diseases. Its complex synthesis method may limit its availability for research purposes, but its low toxicity and promising biochemical and physiological effects make it a promising candidate for further development. Further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for wider availability.
Synthesis Methods
PDP can be synthesized through a multistep reaction process involving the condensation of 1,3-dibromopropane with 1,3-diaminobenzene, followed by the reaction of the resulting intermediate with pyrrolidine and carboxylic acid. The final product is obtained after purification and isolation.
Scientific Research Applications
PDP has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that PDP can inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's and Parkinson's disease, PDP has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[2-[3-[2-(pyrrolidine-1-carbonylamino)propan-2-yl]phenyl]propan-2-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-21(2,23-19(27)25-12-5-6-13-25)17-10-9-11-18(16-17)22(3,4)24-20(28)26-14-7-8-15-26/h9-11,16H,5-8,12-15H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQBHYHHYRDYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCCC2)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(pyrrolidine-1-carbonylamino)propan-2-yl]phenyl]propan-2-yl]pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)
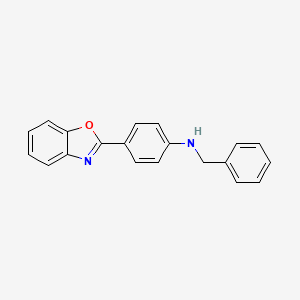
![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B5139303.png)
![8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)
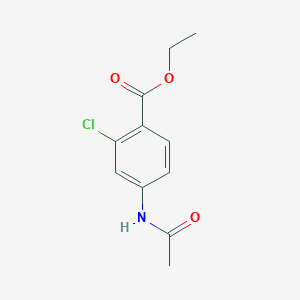
![N-(4-{[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5139329.png)
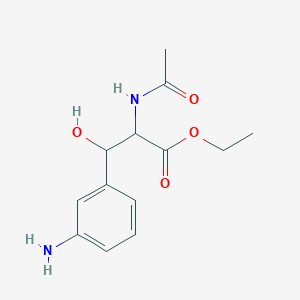
![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
